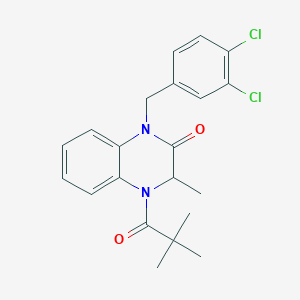
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
説明
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C21H22Cl2N2O2 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactions and Syntheses The compound 1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, due to its complex structure, is likely involved in specialized chemical reactions and syntheses. Research in the field of quinoxalinone derivatives has shown that these compounds participate in a variety of chemical reactions, contributing to the synthesis of novel heterocyclic compounds. For instance, quinoxaline derivatives have been utilized in the synthesis of 3-methyl-2(1H)-quinoxalinones through reactions with nucleophilic reagents, displaying a range of chemical behaviors based on the substituents attached to the quinoxaline nucleus (Badr et al., 1983).
Crystallographic Studies Quinoxalinone derivatives are also subjects of crystallographic studies to understand their structural properties. For example, the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives have been determined to gain insights into their molecular conformations and interactions. Such studies help in elucidating the structural features that contribute to the reactivity and potential biological activity of these compounds (Mondieig et al., 2011).
Biocatalytic Syntheses Innovative approaches in the synthesis of quinoxalinone derivatives involve biocatalytic methods, which offer environmentally friendly alternatives to traditional chemical syntheses. These methods employ natural catalysts, such as lemon juice, to facilitate the synthesis of quinoxalinone libraries, demonstrating the versatility and potential for green chemistry in the synthesis of complex organic compounds like 1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Petronijević et al., 2017).
Analytical Applications The structural complexity and fluorescence properties of quinoxalinone derivatives make them suitable as derivatization agents in analytical chemistry. These compounds can be used to create fluorescent derivatives of analytes, such as carboxylic acids, enhancing their detectability in high-performance liquid chromatography (HPLC) analyses. This application is critical in the quantitative analysis of various biological and environmental samples, showcasing the analytical utility of quinoxalinone derivatives (Yamaguchi et al., 1985).
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(2,2-dimethylpropanoyl)-3-methyl-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c1-13-19(26)24(12-14-9-10-15(22)16(23)11-14)17-7-5-6-8-18(17)25(13)20(27)21(2,3)4/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTNFTWYVHYVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C(C)(C)C)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B3033170.png)
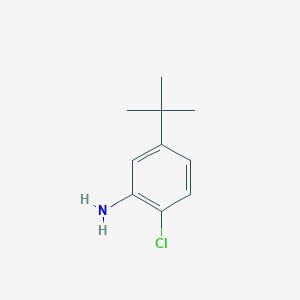

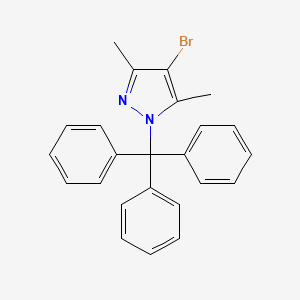
![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)
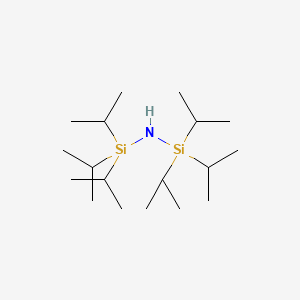

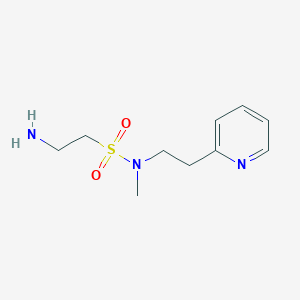
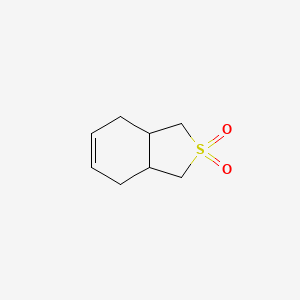
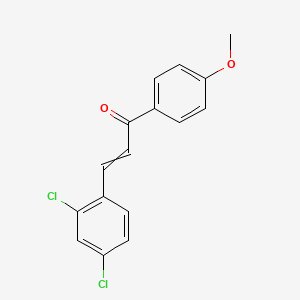
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3033185.png)

